Me-Tet-PEG5-COOH
CAS No.:
Cat. No.: VC20234335
Molecular Formula: C24H35N5O8
Molecular Weight: 521.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H35N5O8 |
|---|---|
| Molecular Weight | 521.6 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C24H35N5O8/c1-19-26-28-24(29-27-19)21-4-2-20(3-5-21)18-25-22(30)6-8-33-10-12-35-14-16-37-17-15-36-13-11-34-9-7-23(31)32/h2-5H,6-18H2,1H3,(H,25,30)(H,31,32) |
| Standard InChI Key | LUEGJYPWJFWBHK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Me-Tet-PEG5-COOH comprises three distinct regions:
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Methyltetrazine (Me-Tet): A strained diene that undergoes rapid inverse electron demand Diels-Alder (iEDDA) reactions with dienophiles like trans-cyclooctene (TCO) .
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PEG5 Spacer: A pentameric polyethylene glycol chain enhancing hydrophilicity, solubility, and biocompatibility while reducing immunogenicity .
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Carboxylic Acid (-COOH): Enables covalent conjugation to amine-bearing molecules via carbodiimide chemistry (e.g., EDC/NHS coupling) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2143964-72-9 | |
| Molecular Formula | C₂₄H₃₅N₅O₈ | |
| Molecular Weight | 521.56 g/mol | |
| Solubility | ≥10 mM in DMSO | |
| Storage Conditions | 2–8°C (protected from light) |
Synthesis and Functionalization
Synthesis Pathways
Me-Tet-PEG5-COOH is synthesized via stepwise conjugation:
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Methyltetrazine Activation: The methyltetrazine moiety is functionalized with an amine-reactive group (e.g., NHS ester) for PEG attachment .
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PEG5 Spacer Incorporation: A pentameric ethylene oxide chain is appended using solid-phase synthesis or solution-phase coupling .
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Carboxylic Acid Termination: The PEG chain is capped with a carboxylic acid, enabling downstream bioconjugation .
Quality Control
Applications in Biomedical Research
Antibody-Drug Conjugates (ADCs)
Me-Tet-PEG5-COOH serves as a cleavable linker in ADCs, enabling targeted drug delivery:
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Mechanism: The tetrazine group reacts with TCO-modified antibodies, while the PEG spacer ensures stability in circulation .
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Case Study: Conjugation of doxorubicin to anti-HER2 antibodies via Me-Tet-PEG5-COOH improved tumor-specific cytotoxicity by 40% compared to non-PEGylated linkers .
Table 2: ADC Linker Performance Comparison
| Linker Type | Plasma Stability (t₁/₂) | Tumor Retention (%) | Source |
|---|---|---|---|
| Me-Tet-PEG5-COOH | 72 hours | 85 | |
| Valine-Citrulline | 48 hours | 70 | |
| Hydrazone | 24 hours | 55 |
Bioconjugation and Diagnostics
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Protein Labeling: The carboxylic acid group reacts with lysine residues on antibodies, enabling fluorescent or radioactive tagging .
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Surface Functionalization: PEG5 chains reduce nonspecific adsorption on nanoparticles, enhancing imaging contrast in MRI and PET .
Hydrogel and Scaffold Design
In tissue engineering, Me-Tet-PEG5-COOH crosslinks polymers via iEDDA reactions, forming biocompatible hydrogels with tunable mechanical properties .
Research Advancements and Innovations
Click Chemistry Optimization
Recent studies highlight Me-Tet-PEG5-COOH’s role in bioorthogonal reactions:
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In Vivo Labeling: Intravenous injection of TCO-modified probes in mice enabled real-time tracking of Me-Tet-PEG5-COOH-conjugated antibodies with <5% off-target binding .
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Multistep Conjugation: Sequential iEDDA and Staudinger ligation allowed dual-labeling of cellular targets, achieving 90% efficiency .
Targeted Cancer Therapies
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Combination Therapies: Co-administration with PD-1 inhibitors enhanced tumor penetration of ADC payloads by 30% in murine models .
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Theranostic Platforms: Me-Tet-PEG5-COOH-linked iron oxide nanoparticles enabled simultaneous MRI imaging and drug release in glioblastoma models .
Challenges and Future Directions
Limitations
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Cost: High synthesis costs limit large-scale ADC production .
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PEG Immunogenicity: Anti-PEG antibodies in 20% of patients reduce therapeutic efficacy .
Emerging Trends
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